Bis(2-nitrophenyl) disulfide
Overview
Description
PVC membrane electrode based on bis(2-nitrophenyl)disulfide carrier acts as sensor for zinc ions. Bis(2-nitrophenyl) disulphide undergoes mechanochemical grinding with bis(4-chlorophenyl)disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene catalyst via metathesis reaction to yield non-symmetrical heterodimer 4-chlorophenyl-2′ -nitrophenyl disulfide.
Scientific Research Applications
Sensor for Zinc Ions : Bis(2-nitrophenyl) disulfide is used in PVC-based sensors for detecting zinc ions, effective over a wide concentration range and with a lifespan of over three months without potential divergence (Gholivand & Mozaffari, 2003).
Stabilization of S-Nitrosothiols : It plays a role in the bis-ligation of S-nitrosothiols, converting unstable primary S-nitrosothiols to stable disulfide-iminophosphorane products in high yields under mild conditions (Zhang, Wang & Xian, 2009).
Determining Sulfhydryl Groups in Biological Materials : This compound is valuable for identifying sulfhydryl groups in biological materials and can split disulfide bonds in blood through reduced heme (Ellman, 1959).
Coordination Chemistry : Bis(benzimidazole) disulfide, a related compound, forms a twisted eleven-membered chelate ring in coordination compounds with various metals and undergoes oxidative disulfide cleavage when coordinated to nickel(II) (Esparza-Ruiz et al., 2010).
Crystal Structure Analysis : The crystal structure of bis-(o-nitrophenyl) disulphide, a similar compound, reveals double-bond character and nonbonded interactions, contributing to the understanding of molecular stabilization (Ricci & Bernal, 1970).
Conformational Studies : In benzene solution, bis(m-nitrophenyl) disulfide exhibits a preferred rigid conformation, an insight into molecular dynamics and interactions (Pappalardo & Ronsisvalle, 1971).
Photolysis Studies : Photolysis of certain nitrosoimines with this compound leads to the production of specific disulfides, contributing to the understanding of photolytic reactions (Akiba et al., 1972).
Growth on Lead Surfaces : Bis(4-nitrophenyl) disulfide crystal whiskers show a preference for growing on lead surfaces rather than on silicon, indium, or silver, an aspect significant in crystal growth and surface interaction studies (McCluskey, Grover & Zhuravlev, 2002).
Synthesis of Benzothiazole Derivatives : This compound is used in a solid-phase combinatorial synthesis method for producing benzothiazole and benzothiazepine derivatives (Lee, Lam & Lee, 2001).
Electron Transfer Studies : The nonbonded sulfur-oxygen interaction in related compounds significantly affects electron-transfer processes and mechanisms in nitro-substituted arenesulfenyl chlorides (Ji, Goddard & Houmam, 2004).
Mechanism of Action
Mode of Action
It’s known that it interacts with its targets through a process known as a metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of new compounds. In the case of Bis(2-nitrophenyl) disulfide, it undergoes mechanochemical grinding with bis(4-chlorophenyl)disulfide in the presence of a catalyst to yield a non-symmetrical heterodimer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical species in the environment could potentially affect the metathesis reaction involved in its mode of action . Additionally, factors such as pH, temperature, and the presence of a catalyst can also influence its stability and efficacy.
Properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKJENHTITELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061572 | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-00-6 | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(2-nitrophenyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-nitrophenyl) disulfide | |
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Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(2-nitrophenyl) disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V96F666S32 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of Bis(2-nitrophenyl) disulfide and how do they influence its interactions?
A1: this compound exhibits a specific conformational preference where the 2-nitro groups lie coplanar with the adjacent aryl ring. Furthermore, the sulfur atom furthest from the nitrated aryl ring also adopts a coplanar and transoid orientation relative to the nitro group. [] This specific conformation influences the molecule's ability to form intermolecular interactions, specifically C-H···O hydrogen bonds, which lead to the formation of one-dimensional arrays in the crystal structure. [] This understanding of conformational preferences and their impact on intermolecular interactions is crucial for predicting the compound's behavior in various chemical and biological environments.
Q2: Has the reactivity of this compound with amines been investigated?
A2: Yes, studies have explored the reactions of this compound with various amines. [, ] These reactions highlight the compound's susceptibility to nucleophilic attack at the sulfur atoms, leading to the cleavage of the disulfide bond and formation of new sulfur-containing compounds. While the specific products and mechanisms vary depending on the amine and reaction conditions, these studies provide valuable insights into the reactivity profile of this compound.
Q3: Can this compound participate in disulfide metathesis reactions, and if so, what conditions are required?
A3: Research has demonstrated that this compound can undergo disulfide metathesis, as exemplified by its reaction with bis(4-chlorophenyl) disulfide. [] Interestingly, this reaction proceeds efficiently under high-pressure conditions (above 0.2 GPa) without requiring the typical base or thiolate catalysts. [] This finding not only underscores the potential of this compound in dynamic covalent chemistry but also opens avenues for exploring catalyst-free disulfide metathesis under high-pressure environments.
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